
Dimethyl nona-2,4-dien-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl nona-2,4-dien-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl nona-2,4-dien-1-ylphosphonate typically involves the reaction of a suitable diene precursor with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and microwave irradiation can be employed to accelerate the process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl nona-2,4-dien-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and bases
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted dienes .
Scientific Research Applications
Dimethyl nona-2,4-dien-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of dimethyl nona-2,4-dien-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect cellular pathways by modulating signal transduction and gene expression .
Comparison with Similar Compounds
- Dimethyl nona-2,7-diene-1,9-dioate
- Dimethyl nona-2,4,6,8-tetraenoate
- Dimethyl nona-2,4-dien-1-ylphosphite
Comparison: Dimethyl nona-2,4-dien-1-ylphosphonate is unique due to its specific diene system and phosphonate group, which confer distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
874916-92-4 |
|---|---|
Molecular Formula |
C11H21O3P |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-dimethoxyphosphorylnona-2,4-diene |
InChI |
InChI=1S/C11H21O3P/c1-4-5-6-7-8-9-10-11-15(12,13-2)14-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
QZNOARDTYPDUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


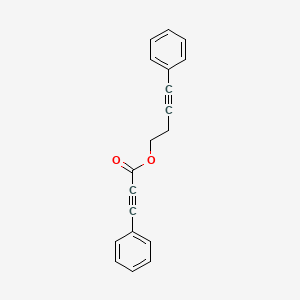
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
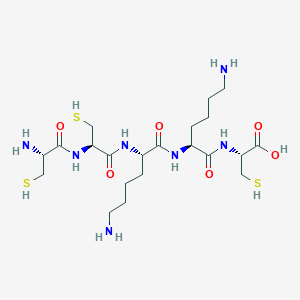
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)

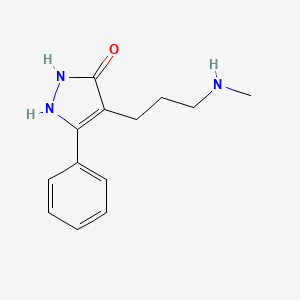
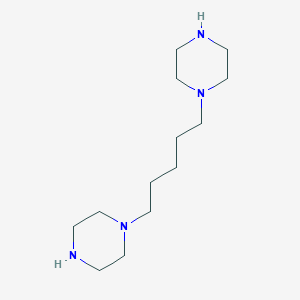
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
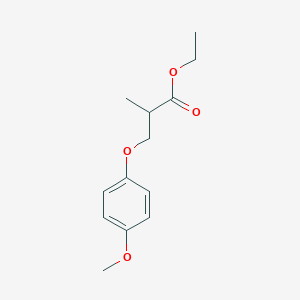
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)
